
Dapagliflozin
Vue d'ensemble
Description
La dapagliflozine est un médicament principalement utilisé pour traiter le diabète de type 2. Il appartient à la classe des inhibiteurs du cotransporteur sodium-glucose 2. En inhibant ce transporteur, la dapagliflozine réduit la réabsorption du glucose dans les reins, ce qui entraîne une augmentation de l'excrétion du glucose dans l'urine. Cela contribue à abaisser le taux de glucose dans le sang. De plus, la dapagliflozine est utilisée pour traiter l'insuffisance cardiaque et la maladie rénale chronique .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la dapagliflozine implique plusieurs étapes clés :
Préparation du réactif de Grignard : La matière première initiale, le 1-chloro-2-(4-éthoxybenzyl)-4-iodobenzène, réagit avec du magnésium en utilisant des granulés d'iode comme initiateur pour préparer un réactif de Grignard.
Réaction de bromation : Le sucre peracétylé réagit avec le bromure d'hydrogène dans une solution d'acide acétique pour préparer le bromure de 2,3,4,6-tétraacétylglucosamine.
Formation du composé intermédiaire : Le réactif de Grignard est ajouté à une solution de méthylbenzène/tétrahydrofurane, suivie de l'ajout d'un catalyseur de terres rares et de bromure de 2,3,4,6-tétraacétylglucosamine, ce qui donne un composé intermédiaire.
Hydrolyse et recristallisation : Le composé intermédiaire subit une hydrolyse alcaline dans une solution de tétrahydrofurane/éthanol/eau d'hydroxyde de sodium, suivie d'une recristallisation pour obtenir la dapagliflozine.
Méthodes de production industrielle : La production industrielle de la dapagliflozine suit des voies de synthèse similaires, mais à plus grande échelle, en garantissant une grande pureté et un rendement élevé. Le processus implique des mesures strictes de contrôle de la qualité afin de minimiser les impuretés et d'assurer la cohérence du produit final .
Types de réactions :
Oxydation : La dapagliflozine peut subir des réactions d'oxydation, conduisant à la formation de métabolites tels que l'oxo dapagliflozine.
Réduction : Les réactions de réduction peuvent convertir la dapagliflozine en ses formes réduites.
Substitution : Des réactions de substitution peuvent se produire à diverses positions sur la molécule de dapagliflozine, conduisant à la formation de différents dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.
Principaux produits :
Dapagliflozine hydroxy benzylique : Formée par hydroxylation.
Oxo dapagliflozine : Formée par oxydation.
Deséthyl dapagliflozine : Formée par déséthylation.
4. Applications de la recherche scientifique
La dapagliflozine a un large éventail d'applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier le comportement des inhibiteurs du cotransporteur sodium-glucose 2.
Biologie : Investigated for its effects on glucose metabolism and renal function.
Médecine : Étudiée de manière approfondie pour ses effets thérapeutiques dans le traitement du diabète de type 2, de l'insuffisance cardiaque et de la maladie rénale chronique. .
5. Mécanisme d'action
La dapagliflozine agit en inhibant le cotransporteur sodium-glucose 2 dans les tubules rénaux proximaux. Ce transporteur est responsable de la réabsorption du glucose depuis la lumière tubulaire. En inhibant ce transporteur, la dapagliflozine réduit la réabsorption du glucose, ce qui entraîne une augmentation de l'excrétion du glucose dans l'urine. Cela entraîne une diminution du taux de glucose dans le sang. De plus, la dapagliflozine réduit la réabsorption du sodium, ce qui peut influencer plusieurs fonctions physiologiques, notamment l'abaissement de la précharge et de la postcharge du cœur et la régulation négative de l'activité sympathique .
Composés similaires :
- Empagliflozine
- Canagliflozine
- Ipragliflozine
Comparaison :
- Empagliflozine : La dapagliflozine et l'empagliflozine sont toutes deux des inhibiteurs du cotransporteur sodium-glucose 2 utilisés pour traiter le diabète de type 2. la dapagliflozine a montré un risque plus élevé d'hospitalisation pour insuffisance cardiaque par rapport à l'empagliflozine .
- Canagliflozine : Tout comme la dapagliflozine, la canagliflozine est utilisée pour traiter le diabète de type 2 et présente des avantages supplémentaires en réduisant les événements cardiovasculaires. La canagliflozine a été associée à un risque plus élevé d'amputations des membres inférieurs.
- Ipragliflozine : Un autre inhibiteur du cotransporteur sodium-glucose 2 avec des effets hypoglycémiants similaires. la dapagliflozine a un profil de sécurité plus favorable en termes d'infections génitales .
La dapagliflozine se distingue par ses avantages complets dans le traitement du diabète de type 2, de l'insuffisance cardiaque et de la maladie rénale chronique, ainsi que par son profil de sécurité relativement favorable.
Applications De Recherche Scientifique
Management of Type 2 Diabetes Mellitus
Efficacy in Glycemic Control
Dapagliflozin is primarily indicated for the treatment of Type 2 diabetes mellitus. Clinical trials have demonstrated its efficacy in lowering blood glucose levels and promoting weight loss. For instance, a study indicated that this compound significantly reduced HbA1c levels compared to placebo across various age groups, with consistent results showing reductions of approximately 0.5% to 0.6% after one year of treatment .
Weight Loss and Cardiovascular Benefits
In addition to glycemic control, this compound has been associated with weight loss. Patients treated with this compound showed a greater likelihood of achieving a 5% weight loss compared to those on placebo . Furthermore, it has been linked to cardiovascular benefits, reducing the risk of cardiovascular death and hospitalization for heart failure .
Heart Failure Management
Heart Failure with Reduced Ejection Fraction
This compound has shown significant benefits in patients with heart failure with reduced ejection fraction (HFrEF). The DAPA-HF trial demonstrated that this compound reduced the risk of cardiovascular death and hospitalization for heart failure in these patients, regardless of the presence of diabetes .
Heart Failure with Preserved Ejection Fraction
Recent studies have also highlighted the efficacy of this compound in heart failure with preserved ejection fraction (HFpEF). In the DELIVER trial, this compound led to early and sustained reductions in clinical events related to worsening heart failure, with significant benefits observed within two weeks of treatment initiation .
Renal Protection
Chronic Kidney Disease
This compound has shown promise in protecting renal function among patients with chronic kidney disease (CKD). Evidence suggests that it may slow the progression of kidney disease and reduce the risk of end-stage renal disease . A study utilizing organ-on-a-chip models indicated that this compound could reduce cyst growth in polycystic kidney disease models, suggesting potential applications in renal pathology .
Pharmacokinetics and Administration Routes
Transdermal Delivery Systems
Recent research has explored alternative delivery methods for this compound, including transdermal patches. A study involving minipigs found that repeated application of this compound patches significantly increased drug accumulation in serum and tissues, indicating potential for effective transdermal delivery systems . This could enhance patient compliance and expand therapeutic options.
Data Summary Tables
Case Studies
- DAPA-HF Trial : In this landmark trial involving patients with HFrEF, this compound was shown to significantly reduce hospitalizations for heart failure by 26% compared to placebo over a median follow-up period .
- DELIVER Trial : This trial focused on patients with HFpEF and found that this compound led to a significant reduction in cardiovascular events within just two weeks of starting treatment .
- Renal Study Using Organ-on-a-Chip : Research demonstrated that this compound could reduce cyst growth in polycystic kidney disease models, highlighting its potential role in renal protection strategies .
Mécanisme D'action
Dapagliflozin works by inhibiting the sodium-glucose co-transporter 2 in the proximal renal tubules. This transporter is responsible for the reabsorption of glucose from the tubular lumen. By inhibiting this transporter, this compound reduces glucose reabsorption, leading to increased urinary glucose excretion. This results in lower blood glucose levels. Additionally, this compound reduces sodium reabsorption, which may influence several physiological functions, including lowering both pre- and afterload of the heart and downregulation of sympathetic activity .
Comparaison Avec Des Composés Similaires
- Empagliflozin
- Canagliflozin
- Ipragliflozin
Comparison:
- Empagliflozin: Both dapagliflozin and empagliflozin are sodium-glucose co-transporter 2 inhibitors used to treat type 2 diabetes. this compound has shown a higher risk of hospitalization for heart failure compared to empagliflozin .
- Canagliflozin: Similar to this compound, canagliflozin is used to treat type 2 diabetes and has additional benefits in reducing cardiovascular events. canagliflozin has been associated with a higher risk of lower limb amputations.
- Ipragliflozin: Another sodium-glucose co-transporter 2 inhibitor with similar glucose-lowering effects. this compound has a more favorable safety profile in terms of genital infections .
This compound stands out due to its comprehensive benefits in treating type 2 diabetes, heart failure, and chronic kidney disease, along with its relatively favorable safety profile.
Activité Biologique
Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article delves into these aspects, supported by data from various studies.
This compound functions by inhibiting SGLT2, which is predominantly located in the proximal tubule of the nephron. This transporter is responsible for approximately 90% of glucose reabsorption in the kidneys. By blocking SGLT2, this compound promotes the excretion of glucose through urine, thereby aiding in glycemic control and potentially leading to weight loss in patients with T2DM .
Pharmacokinetics
- Absorption : this compound is rapidly absorbed after oral administration, with maximum plasma concentrations occurring within 2 hours. The bioavailability is around 78% with a 10 mg dose taken once daily .
- Metabolism : It undergoes glucuronidation to form inactive metabolites, primarily mediated by UGT1A9. The terminal half-life is approximately 13 hours .
- Elimination : The drug and its metabolites are primarily excreted via urine, with about 15% excreted unaltered through feces .
Efficacy in Clinical Studies
This compound has been extensively studied for its efficacy in lowering blood glucose levels and improving other metabolic parameters. Below are key findings from notable clinical trials:
Safety Profile
The safety of this compound has been evaluated across multiple studies. Notably, it was found not to significantly prolong the QTc interval at doses up to 150 mg, indicating a favorable cardiac safety profile . Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose excretion.
Case Study 1: Efficacy in Elderly Patients
In a study focusing on elderly patients (≥65 years), this compound demonstrated consistent reductions in HbA1c compared to placebo across all age groups. The hazard ratio for cardiovascular death or hospitalization for heart failure was noted at 0.88, suggesting significant benefits even in older populations .
Case Study 2: Combination Therapy
Another case involved patients with T2DM receiving this compound in combination with saxagliptin. This combination therapy led to enhanced glycemic control and a notable decrease in albuminuria over a 24-week period .
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHXJTBJCFBINQ-ADAARDCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20905104 | |
Record name | Dapagliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus. | |
Record name | Dapagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
461432-26-8 | |
Record name | Dapagliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=461432-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dapagliflozin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461432268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dapagliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20905104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DAPAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ULL0QJ8UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dapagliflozin?
A1: this compound selectively inhibits SGLT2, a protein primarily located in the S1 segment of the proximal convoluted tubule in the kidneys []. SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin secretion or sensitivity [].
Q2: Does this compound affect other SGLT transporters in the body?
A2: this compound demonstrates high selectivity for SGLT2 over SGLT1, another glucose transporter found in the intestines and kidneys []. This selectivity is crucial as SGLT1 inhibition can lead to gastrointestinal side effects.
Q3: How does this compound impact glucose homeostasis in the liver?
A3: While this compound primarily acts in the kidneys, research suggests it can influence hepatic glucose metabolism. Studies in obese Zucker rats show this compound increases hepatic fatty acid oxidation and ketone body formation []. This effect is attributed to the increased reliance on fatty acids as fuel in the context of this compound-induced glycosuria, mimicking a fasting state [].
Q4: Beyond its glucose-lowering effects, what other potential benefits has this compound demonstrated in preclinical studies?
A4: Preclinical studies indicate this compound may offer benefits beyond glycemic control. These include:
- Cardioprotection: Research suggests this compound may protect against doxorubicin and trastuzumab-induced cardiotoxicity by reducing oxidative stress and inflammation in cardiomyocytes [, ].
- Neuroprotection: Studies in diabetic mice indicate this compound may protect retinal neural and vascular function by reducing inflammation and improving glycemic control [].
- Renal Protection: While some research suggests this compound may increase the risk of certain renal events [], other studies indicate potential benefits. For instance, this compound has been shown to attenuate contrast-induced acute kidney injury by regulating the HIF-1α/HE4/NF-κB pathway [].
- Testicular Function: this compound has been observed to improve testicular structure and sperm quality in diabetic mice, potentially through the activation of the GLP-1R/PI3K/Akt signaling pathway [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound propanediol monohydrate is C21H25ClO6 • C3H8O2, and its molecular weight is 480.9 g/mol. Information regarding the molecular formula and weight of this compound formate is unavailable in the provided abstracts.
Q6: How is this compound metabolized in the body?
A6: this compound is primarily metabolized by UGT1A1, an enzyme involved in glucuronidation, to an inactive metabolite, this compound 3-O-glucuronide [].
Q7: What is the primary route of elimination for this compound?
A7: this compound is mainly eliminated through the kidneys with a mean plasma terminal half-life of 12.9 hours after a single 10 mg oral dose [].
Q8: Has research investigated the pharmacokinetic profile of this compound formate (DAP-FOR)?
A8: A study comparing this compound formate (DAP-FOR) to this compound propanediol monohydrate (DAP-PDH) in healthy subjects showed DAP-FOR is rapidly converted into this compound, resulting in very low DAP-FOR exposure []. This rapid conversion leads to comparable pharmacokinetic profiles of this compound between the two formulations.
Q9: Are there specific patient populations where this compound's efficacy may be influenced?
A9: Research suggests the efficacy of this compound may vary depending on patient characteristics:
- Baseline Blood Pressure: this compound's benefits on heart failure and renal outcomes were consistent across different baseline systolic blood pressure categories, suggesting its efficacy is independent of blood pressure levels [].
- Kidney Function: In patients with heart failure and mildly reduced or preserved ejection fraction, this compound's benefits on the primary outcome of cardiovascular death or worsening heart failure were consistent regardless of baseline kidney function [].
- Diet: The efficacy of this compound might be attenuated in individuals consuming a low-carbohydrate diet compared to a normal carbohydrate diet []. Studies in mice suggest this difference may be attributed to variations in liver metabolism between the two dietary groups.
Q10: What are some promising areas of ongoing research related to this compound?
A13: * Biomarkers: Identifying biomarkers to predict treatment response, monitor efficacy, and assess the risk of adverse events is crucial. Ongoing research focuses on discovering reliable biomarkers for this compound therapy [, ].* Drug Delivery: Developing targeted drug delivery strategies could potentially enhance this compound's efficacy and minimize off-target effects [].* Combination Therapies: Exploring the synergistic potential of this compound with other antidiabetic agents, such as GLP-1 receptor agonists [], holds promise for optimizing glycemic control and patient outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.